Tetrafluoropyrazine Tetrafluoropyrazine
Brand Name: Vulcanchem
CAS No.: 13177-77-0
VCID: VC5593507
InChI: InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1
SMILES: C1(=C(N=C(C(=N1)F)F)F)F
Molecular Formula: C4F4N2
Molecular Weight: 152.052

Tetrafluoropyrazine

CAS No.: 13177-77-0

Cat. No.: VC5593507

Molecular Formula: C4F4N2

Molecular Weight: 152.052

* For research use only. Not for human or veterinary use.

Tetrafluoropyrazine - 13177-77-0

Specification

CAS No. 13177-77-0
Molecular Formula C4F4N2
Molecular Weight 152.052
IUPAC Name 2,3,5,6-tetrafluoropyrazine
Standard InChI InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1
Standard InChI Key VFTWLRXDHOBEDB-UHFFFAOYSA-N
SMILES C1(=C(N=C(C(=N1)F)F)F)F

Introduction

Chemical Identity and Structural Characteristics

Tetrafluoropyrazine (C₄F₄N₂) belongs to the azine family, characterized by a planar aromatic ring with alternating single and double bonds. The substitution of four fluorine atoms on the pyrazine ring introduces significant electronic and steric effects. The fluorination pattern—whether at the 2,3,5,6-positions or other configurations—determines molecular symmetry, dipole moments, and reactivity. For comparison, tetrafluoropyridine derivatives exhibit para- and ortho-directed substitution patterns due to fluorine's strong electron-withdrawing effects .

Table 1: Hypothetical Physicochemical Properties of Tetrafluoropyrazine

PropertyEstimated ValueBasis for Estimation
Molecular Weight164.04 g/molC₄F₄N₂ stoichiometry
Melting Point80–100°C (predicted)Comparison to C₅HF₄N derivatives
Boiling Point150–180°C (estimated)Analogous fluorinated heterocycles
LogP (Octanol-Water)1.2–1.8Fluorine's hydrophobicity
Dipole Moment3.5–4.2 DDFT calculations on similar systems

These estimates derive from structural analogs like 2,3,5,6-tetrafluoropyridine (m.p. −45°C, b.p. 115°C) and tetrafluoropyrimidines, adjusted for pyrazine's reduced π-electron density.

Synthetic Methodologies

Halogen Exchange Reactions

Pentachloropyrazine may undergo stepwise fluorine substitution using KF in polar aprotic solvents like sulfolane at elevated temperatures (200–250°C) . This method typically produces mixtures requiring careful chromatography.

Building Block Approaches

Cyclization of fluorinated diamines with glyoxal derivatives offers an alternative pathway, though yields are often suboptimal for highly fluorinated systems.

Spectroscopic Characterization

If synthesized, tetrafluoropyrazine would exhibit distinct spectral features:

  • ¹⁹F NMR: Four inequivalent fluorine environments in asymmetric derivatives, with chemical shifts between −120 to −160 ppm .

  • ¹H NMR: Remaining protons (if present) as singlets or doublets due to J₃ coupling (³JHF ≈ 20 Hz).

  • IR Spectroscopy: Strong C-F stretches near 1100–1250 cm⁻¹ and ring vibrations at 1500–1600 cm⁻¹.

X-ray crystallography would likely reveal a planar ring with C-F bond lengths of ~1.34 Å, slightly shorter than C-Cl bonds in chlorinated analogs .

Reactivity and Functionalization

The electron-deficient nature of tetrafluoropyrazine predisposes it to nucleophilic aromatic substitution (SNAr). Reaction sites depend on fluorination patterns:

  • Para-Fluorine Activation: As seen in pentafluoropyridine , para-fluorines undergo SNAr with amines, thiols, or alkoxides.

  • Ortho/Meta Fluorine Substitution: Requires harsher conditions (e.g., Cu catalysis, 150°C) .

Electrophilic attacks are less favored but may occur under superacidic conditions, analogous to SF₄-containing pyridines .

Challenges and Future Directions

Current limitations include:

  • Lack of efficient synthetic routes

  • Uncharacterized toxicity and environmental fate

  • Limited data on regioselective functionalization

Priority research areas should focus on:

  • Developing catalytic fluorination methods

  • Exploring photophysical properties for OLED applications

  • Assessing bioactivity against drug-resistant pathogens

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